molecular formula C8H16ClNO2 B2977772 Prop-2-enyl (2S)-2-amino-3-methylbutanoate;hydrochloride CAS No. 2243501-29-1

Prop-2-enyl (2S)-2-amino-3-methylbutanoate;hydrochloride

Cat. No.: B2977772
CAS No.: 2243501-29-1
M. Wt: 193.67
InChI Key: YNEQWYXSIAHAKR-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prop-2-enyl (2S)-2-amino-3-methylbutanoate;hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67. The purity is usually 95%.
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Scientific Research Applications

Chiral Template Formation and Chemisorptive Enantioselectivity

The research on chiral templates and chemisorptive enantioselectivity has shown that propylene oxide's chemisorptive enantioselectivity on Pd(111) surfaces is influenced by templating with chiral 2-methylbutanoate and 2-aminobutanoate species. This study highlights the nuanced role of the amino group in anchoring the chiral group to the surface, suggesting its potential in enantioselective surface chemistry and catalysis (Stacchiola et al., 2005).

Synthesis and Structural Characterization in Organotin(IV) Complexes

In the realm of medicinal chemistry, amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, demonstrating significant cytotoxicity against various human tumor cell lines. This work underscores the potential of such complexes in anticancer drug development, where the precise chemical structure, including prop-2-enyl groups, plays a crucial role in the bioactivity of the compounds (Basu Baul et al., 2009).

Interaction Studies in Crystal Packing

The study of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates has contributed to the understanding of crystal packing interactions, specifically highlighting the role of N⋯π and O⋯π interactions. This research is pivotal in the field of crystallography and material science, offering insights into how minor modifications in molecular structure, such as the presence of prop-2-enyl groups, can significantly affect the overall crystal structure and properties (Zhang et al., 2011).

Anticonvulsant Activity

The synthesis and evaluation of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride, an ester based on l-menthol and phenibut, have shown potential anticonvulsant activity. This study opens new avenues for the development of anticonvulsant drugs, demonstrating the importance of chemical modification and the introduction of specific functional groups, like prop-2-enyl, in enhancing biological activity (Nesterkina et al., 2022).

Properties

IUPAC Name

prop-2-enyl (2S)-2-amino-3-methylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-4-5-11-8(10)7(9)6(2)3;/h4,6-7H,1,5,9H2,2-3H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEQWYXSIAHAKR-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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